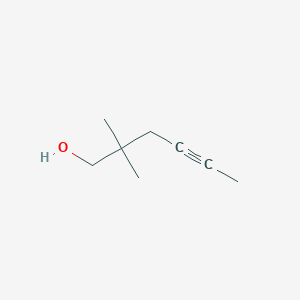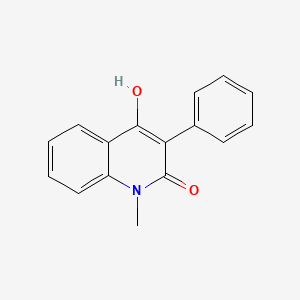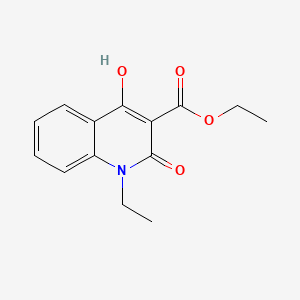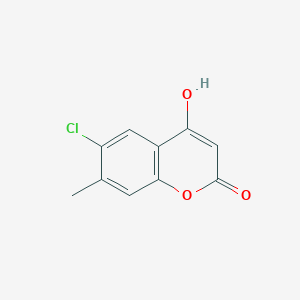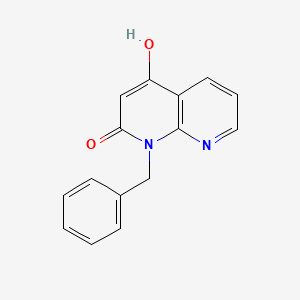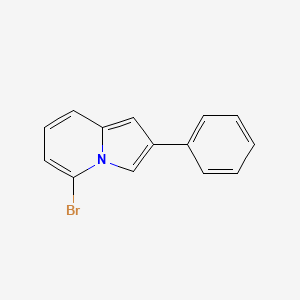
5-Bromo-2-phenylindolizine
Vue d'ensemble
Description
5-Bromo-2-phenylindolizine is a chemical compound with the molecular formula C14H10BrN and a molecular weight of 272.14 g/mol . It falls within the class of indolizine derivatives and exhibits interesting properties for research purposes .
Synthesis Analysis
The synthesis of 5-Bromo-2-phenylindolizine involves the introduction of a bromine atom at the 5-position of the indolizine ring. Various synthetic routes have been explored, including reactions with different electrophiles. Notably, this process has led to the preparation of novel derivatives, such as 5-formyl- and 5-iodoindolizine. The molecular structure of 5-formyl-2-phenylindolizine has been confirmed through X-ray analysis .
Applications De Recherche Scientifique
Reactivity in Chemical Synthesis
5-Bromo-2-phenylindolizine has been studied in the context of chemical synthesis. For instance, its reactivity was explored in the Sonogashira reaction, a process used to create carbon-carbon bonds, essential in organic synthesis. However, studies found that while similar compounds underwent this reaction, 5-bromo-2-phenylindolizine did not react under the same conditions (Shadrin et al., 2015).
Application in Synthesis of Phenothiazines
5-Bromo-2-phenylindolizine derivatives have been implicated in the synthesis of phenothiazines. Phenothiazines are notable for their pharmacological applications, including their use in cancer treatments and as neuroleptics. The synthesis processes often involve complex reactions such as Smiles rearrangement, which is a key step in the formation of these compounds (Sharma et al., 2002).
Role in Novel Indolizine Synthesis
Research has also focused on the development of novel synthesis methods for various indolizine derivatives. For example, regiospecific lithiation of indolizines, including 5-bromo-2-phenylindolizine derivatives, has been used to create new classes of these compounds. These methods enable the preparation of previously unknown indolizines with potential applications in drug development and materials science (Kuznetsov et al., 2005).
Cross-Coupling Chemical Reactions
5-Bromo-2-phenylindolizine is also important in cross-coupling reactions, such as the Suzuki-coupling. This process is significant in the formation of various organic compounds, including those used in pharmaceuticals and agrochemicals. The ability of 5-bromo-2-phenylindolizine to participate in these reactions opens avenues for the synthesis of diverse organic molecules (Kuznetsov et al., 2008).
Propriétés
IUPAC Name |
5-bromo-2-phenylindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-14-8-4-7-13-9-12(10-16(13)14)11-5-2-1-3-6-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSHKCOAJSPRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=C2)C=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679439 | |
| Record name | 5-Bromo-2-phenylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenylindolizine | |
CAS RN |
1006591-05-4 | |
| Record name | 5-Bromo-2-phenylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



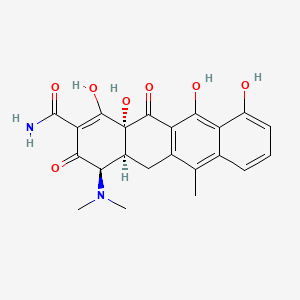
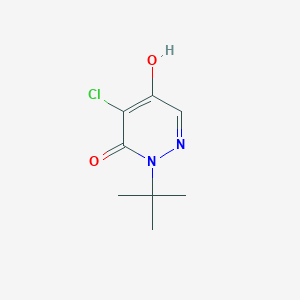
![2-Benzyl-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B1505798.png)

